molecular formula C13H12N2O4S2 B2384805 (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-97-5

(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2384805
CAS No.: 301193-97-5
M. Wt: 324.37
InChI Key: IFGSEQOOLHOBHX-YRNVUSSQSA-N
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Description

(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12N2O4S2 and its molecular weight is 324.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives are involved in the one-pot synthesis of pyrimidinothiazolidinones. These compounds have shown moderate anti-inflammatory activity and promising antibacterial and antifungal agents properties (Lingappa et al., 2010). Moreover, these derivatives have been synthesized and tested for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds, exhibiting potent activity towards all tested Gram-positive microorganisms and Haemophilus influenzae (Vicini et al., 2006).

Antimicrobial Activities

The thiazolidinone derivatives exhibit significant antimicrobial activities. They have been synthesized for their potent antibacterial efficacy against penicillin-resistant staphylococci, suggesting their potential as agents for treating infections caused by drug-resistant microorganisms (Vicini et al., 2006).

Anticancer Activities

Studies have highlighted the antiproliferative activity of thiazolidinone derivatives against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The nitro group on the thiazolidinone moiety was identified as crucial for antiproliferative activity, with certain derivatives showing potent effects on carcinoma cell lines (Chandrappa et al., 2008).

Corrosion Inhibition

Thiazolidinedione derivatives have also been explored for their corrosion inhibition performance for mild steel in hydrochloric acid solutions. These inhibitors demonstrate increased efficiency with concentration and obey the Langmuir adsorption isotherm, indicating their potential as corrosion inhibitors (Yadav et al., 2015).

Antioxidant Activities

Some synthesized 1,3-thiazolidin-4-one derivatives display high antioxidant and anticancer activities, underscoring the chemical versatility and biological relevance of these compounds in developing novel therapeutic agents with antioxidant properties (Saied et al., 2019).

Properties

IUPAC Name

(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-4-5-10(19-2)9(6-8)15(17)18/h4-7H,3H2,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGSEQOOLHOBHX-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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